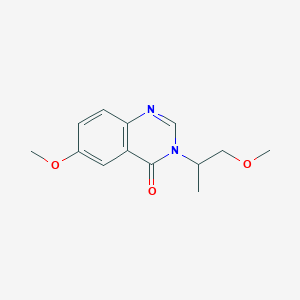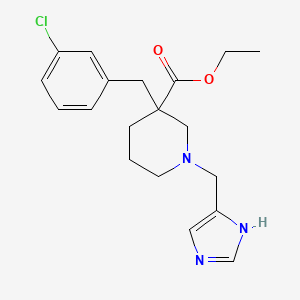![molecular formula C19H15N3O5 B6087823 N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B6087823.png)
N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a nitrobenzoyl group, and an amide linkage
Preparation Methods
The synthesis of N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-methyl-3-nitrobenzoic acid and 3-aminophenylfuran-2-carboxamide.
Reaction Conditions: The 2-methyl-3-nitrobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation: The acid chloride is then reacted with 3-aminophenylfuran-2-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Purification: The final product is purified using recrystallization or column chromatography to obtain this compound in high purity.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH₄).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br₂) in the presence of a catalyst.
The major products formed from these reactions include the corresponding amine, carboxylic acid, and halogenated derivatives.
Scientific Research Applications
N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the modulation of signaling pathways and inhibition of specific enzymes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar compounds to N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide include:
N-[3-[(2-chloro-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide: This compound has a chloro substituent instead of a methyl group, which can alter its reactivity and biological activity.
N-[3-[(2-methyl-3-aminobenzoyl)amino]phenyl]furan-2-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[3-[(2-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-12-15(7-3-8-16(12)22(25)26)18(23)20-13-5-2-6-14(11-13)21-19(24)17-9-4-10-27-17/h2-11H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAFRKDUJZACRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B6087745.png)

![5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one](/img/structure/B6087752.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6087768.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridine](/img/structure/B6087769.png)
![N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B6087775.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087777.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6087785.png)
![(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6087791.png)
![5-{1-[(3-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087796.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6087800.png)
![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)

![N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6087832.png)
